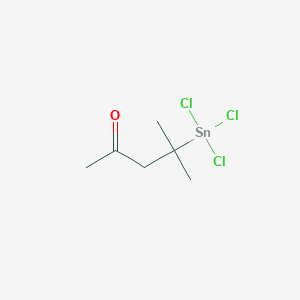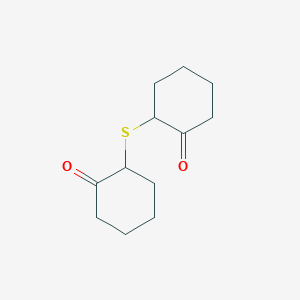
2,2'-Sulfanediyldi(cyclohexan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Sulfanediyldi(cyclohexan-1-one) is an organic compound characterized by the presence of two cyclohexanone rings connected by a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Sulfanediyldi(cyclohexan-1-one) typically involves the reaction of cyclohexanone with sulfur-containing reagents under controlled conditions. One common method includes the use of sodium sulfide or hydrogen sulfide in the presence of a base to facilitate the formation of the sulfur bridge between the two cyclohexanone units .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process often includes steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Sulfanediyldi(cyclohexan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
2,2’-Sulfanediyldi(cyclohexan-1-one) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2’-Sulfanediyldi(cyclohexan-1-one) exerts its effects is primarily through its ability to interact with various molecular targets. The sulfur bridge allows for unique interactions with enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways. The compound’s ketone groups can also participate in hydrogen bonding and other interactions, further influencing its activity .
Comparison with Similar Compounds
Cyclohexanone: A simpler ketone with one cyclohexane ring.
2-Cyclohexen-1-one: An unsaturated ketone with a double bond in the ring.
Bis(ylidene)cyclohexanones: Compounds with similar structural motifs but different substituents
Uniqueness: 2,2’-Sulfanediyldi(cyclohexan-1-one) stands out due to its sulfur bridge, which imparts unique chemical and physical properties.
Properties
CAS No. |
59650-27-0 |
|---|---|
Molecular Formula |
C12H18O2S |
Molecular Weight |
226.34 g/mol |
IUPAC Name |
2-(2-oxocyclohexyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C12H18O2S/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h11-12H,1-8H2 |
InChI Key |
MAYGTBNTECGKCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)SC2CCCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


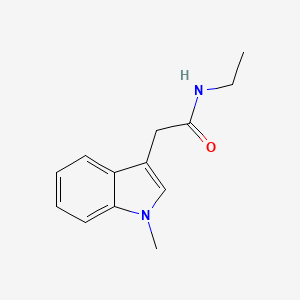

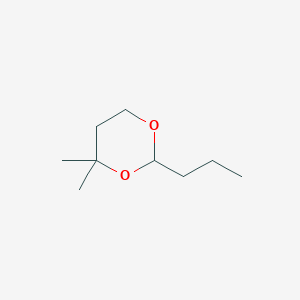
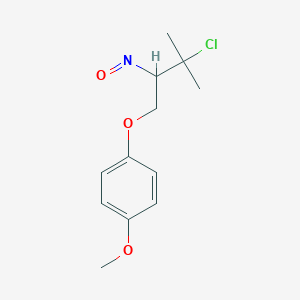
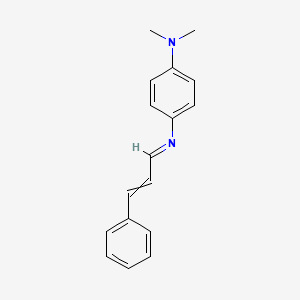
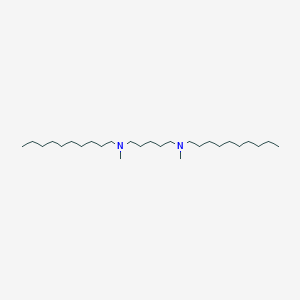
![2-ethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14612522.png)

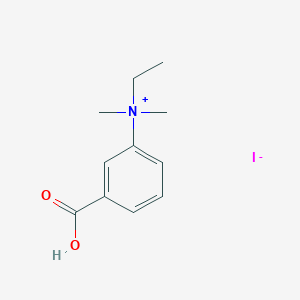
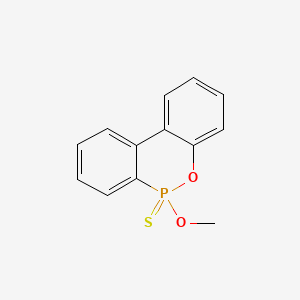
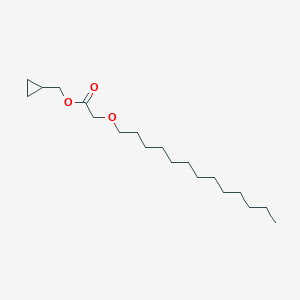

![2,2'-{(1E)-1-[4-(Dipropylamino)phenyl]triaz-1-ene-3,3-diyl}di(ethan-1-ol)](/img/structure/B14612556.png)
